5-[(3,4-Dimethoxyphenyl)methylene]-3-benzyl-4-thioxo-1,3-thiazolidin-2-one
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Overview
Description
5-[(3,4-Dimethoxyphenyl)methylene]-3-benzyl-4-thioxo-1,3-thiazolidin-2-one is a heterocyclic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a benzyl group and a methoxy-substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethoxyphenyl)methylene]-3-benzyl-4-thioxo-1,3-thiazolidin-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-benzyl-4-thioxo-1,3-thiazolidin-2-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethoxyphenyl)methylene]-3-benzyl-4-thioxo-1,3-thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dimethoxyphenyl)methylene]-3-benzyl-4-thioxo-1,3-thiazolidin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone ring and methoxy-substituted phenyl group. These interactions can modulate biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,4-Dimethoxyphenyl)methylene]-3-heptyl-4-thioxo-1,3-thiazolidin-2-one
- 5-[(3,4-Dimethoxyphenyl)methylene]-3-ethyl-4-thioxo-1,3-thiazolidin-2-one
- 5-[(3,4-Dimethoxyphenyl)methylene]-3-isobutyl-4-thioxo-1,3-thiazolidin-2-one
Uniqueness
The uniqueness of 5-[(3,4-Dimethoxyphenyl)methylene]-3-benzyl-4-thioxo-1,3-thiazolidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the methoxy-substituted phenyl group enhances its potential interactions with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[(3,4-dimethoxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-22-15-9-8-14(10-16(15)23-2)11-17-18(24)20(19(21)25-17)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBYEBSFVCWQIA-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=S)N(C(=O)S2)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=S)N(C(=O)S2)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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